3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile
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Overview
Description
3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile is a chemical compound with the molecular formula C6H7N3O2 It is known for its unique structure, which includes an imidazolidine ring with two keto groups and a nitrile group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile typically involves the reaction of hydantoin with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the nitrile group to the imidazolidine ring. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazolidine derivatives.
Scientific Research Applications
3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrile and keto groups allows for various interactions, including hydrogen bonding and covalent modifications. These interactions can influence biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
- 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in chemical synthesis .
Properties
IUPAC Name |
3-(2,5-dioxoimidazolidin-4-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-3-1-2-4-5(10)9-6(11)8-4/h4H,1-2H2,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDZBDLRGFUSSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1C(=O)NC(=O)N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536427 |
Source
|
Record name | 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-06-3 |
Source
|
Record name | 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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